molecular formula C15H28N2O3 B1436807 C-HEGA-11 CAS No. 864434-16-2

C-HEGA-11

Cat. No.: B1436807
CAS No.: 864434-16-2
M. Wt: 284.39 g/mol
InChI Key: ORGMCLCAZGTXDX-UHFFFAOYSA-N
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Description

C-HEGA-11 is a carbohydrate-based surfactant with the molecular formula C19H37NO7 and a molecular weight of 391.5 g/mol . This compound is known for its high purity and is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of C-HEGA-11 typically involves the reaction of cyclohexylamine with glycine and pentanoic acid under controlled conditions. The reaction is carried out in an aqueous solution and the product is dried by centrifugal evaporation . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and high yield.

Chemical Reactions Analysis

C-HEGA-11 can undergo various chemical reactions, including:

Scientific Research Applications

C-HEGA-11 has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments to study cell membrane interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the formulation of cleaning agents and personal care products.

Mechanism of Action

The mechanism of action of C-HEGA-11 involves its interaction with cell membranes, where it can alter membrane permeability and fluidity. This compound targets specific molecular pathways involved in cell signaling and transport, making it useful in various biomedical applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-cyclohexyl-N-[2-(2-hydroxyethylamino)acetyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c18-11-10-16-12-15(20)17-14(19)9-5-4-8-13-6-2-1-3-7-13/h13,16,18H,1-12H2,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGMCLCAZGTXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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